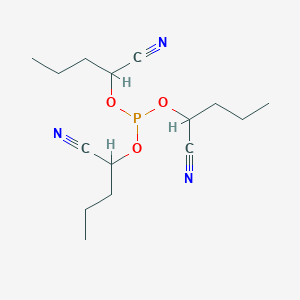
Tris(1-cyanobutyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-cyanobutyl) phosphate: is an organophosphorus compound with the molecular formula C15H24N3O3P. It consists of three 1-cyanobutyl groups attached to a central phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-cyanobutyl) phosphate typically involves the reaction of 1-cyanobutanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3C4H9CN+POCl3→(C4H9CN)3PO+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Tris(1-cyanobutyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The cyanobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphates with higher oxidation states.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of substituted phosphates with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tris(1-cyanobutyl) phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It is also used as a flame retardant in various materials.
Biology: In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their function.
Industry: this compound is used in the production of flame-retardant materials, plasticizers, and other industrial chemicals. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Tris(1-cyanobutyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Tris(2-chloroethyl) phosphate (TCEP): A widely used flame retardant with similar properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Another flame retardant with applications in various industries.
Tris(2-butoxyethyl) phosphate (TBEP): Used as a plasticizer and flame retardant.
Uniqueness: Tris(1-cyanobutyl) phosphate is unique due to its specific structure and the presence of cyanobutyl groups. This gives it distinct chemical and physical properties compared to other similar compounds. Its applications in both research and industry highlight its versatility and importance.
Propiedades
Número CAS |
73972-81-3 |
|---|---|
Fórmula molecular |
C15H24N3O3P |
Peso molecular |
325.34 g/mol |
Nombre IUPAC |
tris(1-cyanobutyl) phosphite |
InChI |
InChI=1S/C15H24N3O3P/c1-4-7-13(10-16)19-22(20-14(11-17)8-5-2)21-15(12-18)9-6-3/h13-15H,4-9H2,1-3H3 |
Clave InChI |
PPRKBJMNDAJXBM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C#N)OP(OC(CCC)C#N)OC(CCC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


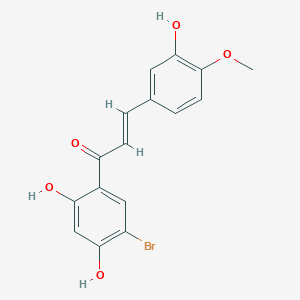
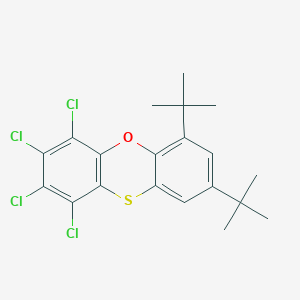

![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)


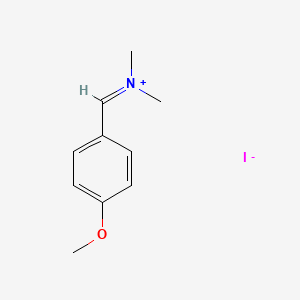
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
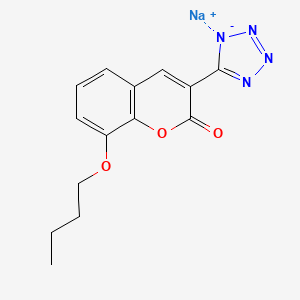
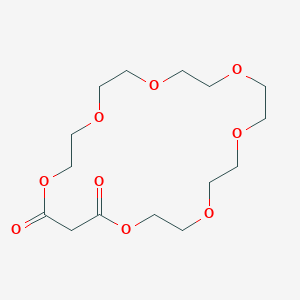

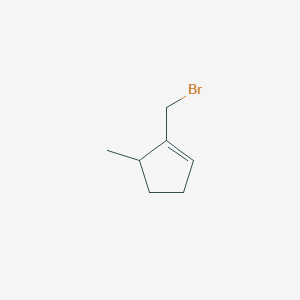

![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
